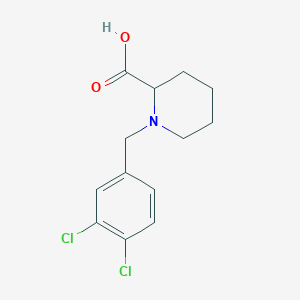

1-(3,4-Dichlorobenzyl)-2-carboxypiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently appearing in a vast number of pharmaceuticals and biologically active compounds. mdpi.com Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve a molecule's solubility, lipophilicity, and metabolic stability. nih.gov The flexible, chair-like conformation of the piperidine ring allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets such as enzymes and receptors. clinmedkaz.org

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. These include, but are not limited to, treatments for central nervous system disorders, cancer, and infectious diseases. whiterose.ac.uk The ability to readily modify the piperidine ring at various positions makes it an attractive building block for creating large and diverse compound libraries for drug discovery programs. mdpi.com

Overview of the Chemical Compound's Structural Features and Research Context

Structural Features:

1-(3,4-Dichlorobenzyl)-2-carboxypiperidine is a chiral molecule characterized by three key structural components:

The Piperidine Ring: A saturated heterocycle that provides a robust and conformationally defined core.

The 3,4-Dichlorobenzyl Group attached to the Piperidine Nitrogen: The dichlorinated phenyl ring is a common feature in medicinal chemistry, often introduced to enhance binding affinity through hydrophobic and halogen bonding interactions. The specific 3,4-substitution pattern can influence the molecule's electronic distribution and metabolic stability.

Research Context:

While specific research on this compound is not widely published, the individual structural motifs suggest several potential areas of investigation. The N-benzylpiperidine framework is a common feature in compounds targeting the central nervous system. For instance, various N-benzylpiperidine derivatives have been explored as potential multitarget-directed ligands for the treatment of Alzheimer's disease, acting as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Furthermore, the presence of the dichlorobenzyl group points towards potential applications in areas where this substituent has proven beneficial. For example, compounds bearing a dichlorophenyl moiety have been investigated for a range of biological activities, including as inhibitors of enzymes and as modulators of receptor function.

Given the lack of direct research, the study of this compound would likely begin with its synthesis, followed by in-silico and in-vitro screening to identify its potential biological targets. Based on the activities of structurally related compounds, it could be hypothesized to have utility in neurodegenerative diseases, oncology, or as an antimicrobial agent. The synthesis of such a compound would likely involve the N-alkylation of a piperidine-2-carboxylic acid derivative with 3,4-dichlorobenzyl bromide or a related electrophile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15Cl2NO2 |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15Cl2NO2/c14-10-5-4-9(7-11(10)15)8-16-6-2-1-3-12(16)13(17)18/h4-5,7,12H,1-3,6,8H2,(H,17,18) |

InChI Key |

HNFZZWDLBBNCMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3,4 Dichlorobenzyl 2 Carboxypiperidine and Analogues

Strategic Approaches to Piperidine (B6355638) Core Synthesis

The formation of the piperidine ring itself is a critical step that can be achieved through several powerful chemical reactions. These methods provide access to the foundational heterocyclic structure, which can then be further modified.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their derivatives. wikipedia.org The reaction typically involves an aldehyde or ketone, a cyanide source, and ammonia (B1221849) or an amine to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgnih.gov In the context of piperidine synthesis, a cyclic ketone such as a 4-piperidone (B1582916) derivative can be used as the starting carbonyl compound. google.comorgsyn.org

The reaction begins with the formation of an imine from the piperidone and an amine, which is then attacked by a cyanide ion to form the α-aminonitrile intermediate. wikipedia.orgnih.gov This intermediate is a direct precursor to α-substituted piperidines. For instance, the synthesis of a 4-amino-piperidine-4-carboxylic acid derivative can be achieved via a Strecker reaction on a protected 4-piperidone, demonstrating the utility of this method for creating densely functionalized piperidine cores. orgsyn.org

Table 1: Generalized Strecker Reaction for Piperidine Precursors

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate Product |

| Substituted Piperidone | Amine (e.g., NH₃) | Cyanide Source (e.g., KCN, HCN) | α-Aminonitrile |

This approach is valuable for producing racemic mixtures of α-amino acids, and asymmetric variations using chiral auxiliaries or catalysts have also been developed to achieve enantioselectivity. wikipedia.orgnih.gov

The Ugi four-component reaction (U-4CR) is a highly efficient multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials. mdpi.comcbijournal.com The classic Ugi reaction combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a dipeptide-like scaffold. cbijournal.commdpi.com

This reaction has been successfully applied to the synthesis of piperidine derivatives. researchgate.netresearchgate.net For example, a two-step sequence involving a U-4CR was developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, showcasing the reaction's power in creating substituted piperidine structures with high diversity in good to high yields. researchgate.net The mechanism typically starts with the formation of an imine from the amine and carbonyl components, which then reacts with the isocyanide and the carboxylate to form the final α-acetamido carboxamide product. mdpi.com The ability to introduce four points of diversity in a single step makes the Ugi reaction a cornerstone of diversity-oriented synthesis for generating libraries of complex molecules, including those with a piperidine core. mdpi.comresearchgate.net

Table 2: Components of the Ugi Four-Component Reaction for Piperidine Synthesis

| Component | Role in Reaction | Example Moiety |

| Carbonyl Compound | Forms imine; provides C-backbone | Substituted Aldehyde or Ketone |

| Amine | Forms imine; provides N-atom | Primary or Secondary Amine |

| Isocyanide | Carbon source for new C-C bond | Alkyl or Aryl Isocyanide |

| Carboxylic Acid | Proton source and nucleophile | Acetic Acid, Propionic Acid |

Catalytic Hydrogenation in Piperidine Ring Formation

Catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and fundamental methods for synthesizing the saturated piperidine ring. mdpi.comnih.gov This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. rsc.org

A wide range of catalysts are effective for this transformation, including those based on rhodium, ruthenium, nickel, and cobalt, often under elevated temperatures and pressures. mdpi.comwikipedia.org For example, rhodium oxide has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org Similarly, iridium-based catalysts have been used for the asymmetric hydrogenation of pyridinium (B92312) salts to yield chiral piperidines. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when specific isomers are desired. mdpi.com This method is foundational for converting readily available pyridine precursors, such as a substituted 2-carboxypyridine, into the corresponding piperidine derivative. rsc.orgacs.org

Table 3: Catalysts for Pyridine Hydrogenation

| Catalyst Type | Typical Conditions | Key Features |

| Rhodium (e.g., Rh₂O₃) | Mild temperature and pressure (e.g., 40°C, 5 bar H₂) | High activity for unprotected pyridines. rsc.org |

| Ruthenium | Elevated temperature | Effective for stereoselective hydrogenation. mdpi.com |

| Nickel (e.g., Raney Ni) | Elevated temperature | Industrial-scale production. wikipedia.org |

| Iridium | Mild conditions | Used for asymmetric hydrogenation of pyridinium salts. mdpi.comresearchgate.net |

| Palladium (e.g., Pd/C) | Varies | Common laboratory-scale catalyst. acs.org |

Functionalization and Derivatization Techniques

Once the piperidine core with a carboxylic acid at the 2-position is formed, further modifications can be made to introduce the desired substituents.

The carboxylic acid group at the 2-position of the piperidine ring is a key handle for derivatization, most commonly through the formation of amide bonds. Amide coupling reactions are frequently accomplished using carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

The mechanism involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The addition of HOBt mitigates these issues by trapping the intermediate to form a more stable HOBt active ester. creative-peptides.compeptide.com This active ester then reacts cleanly with an amine to form the desired amide bond with minimal racemization, improving the yield and purity of the final product. researchgate.netcreative-peptides.com This EDCI/HOBt protocol is a robust and widely used method in medicinal chemistry for coupling carboxylic acids with both electron-rich and electron-deficient amines. nih.gov

Table 4: Reagents for Carboxylic Acid Activation and Coupling

| Reagent | Abbreviation | Function |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI or EDC | Activates the carboxylic acid to form an O-acylisourea intermediate. peptide.com |

| 1-Hydroxybenzotriazole | HOBt | Acts as an additive to form a stable active ester, suppressing side reactions and racemization. creative-peptides.compeptide.com |

| Dicyclohexylcarbodiimide | DCC | A common coupling reagent, though the urea (B33335) byproduct can be difficult to remove. peptide.com |

| 4-Dimethylaminopyridine | DMAP | Often used as a catalyst in acylation reactions. nih.gov |

N-Substitution Reactions on the Piperidine Ring

The final step in the synthesis of the target compound involves introducing the 3,4-dichlorobenzyl group onto the nitrogen atom of the piperidine ring. This is typically achieved through a nucleophilic substitution reaction, specifically an N-alkylation. researchgate.net

In this reaction, the secondary amine of the piperidine-2-carboxylic acid (or its ester derivative) acts as a nucleophile, attacking an alkylating agent such as 3,4-dichlorobenzyl bromide or chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Careful control of stoichiometry is important to prevent over-alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt. researchgate.net This straightforward and reliable method allows for the installation of a wide variety of substituents on the piperidine nitrogen. acs.org

Table 5: Typical Conditions for N-Alkylation of Piperidine

| Reactant 1 | Reactant 2 | Base | Solvent |

| Piperidine Derivative | Alkyl Halide (e.g., 3,4-Dichlorobenzyl bromide) | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF |

Stereoselective Synthesis and Chiral Control in Piperidine Chemistry

Stereoselective synthesis is crucial in the preparation of piperidine derivatives, as the biological activity of these compounds is often highly dependent on their stereochemistry. The piperidine ring in 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine contains at least one stereocenter at the C2 position. The introduction of substituents on the ring can create additional stereocenters, making stereocontrol a primary challenge in their synthesis. Strategies to achieve this control include using chiral starting materials, employing chiral auxiliaries, or developing diastereoselective and enantioselective reactions. rsc.orgnih.gov

Recent advances in the asymmetric synthesis of pipecolic acid and its derivatives highlight various strategies, including enzymatic resolutions, diastereoselective cyclization reactions, and the use of chiral catalysts. nih.govekb.eg These methods are foundational for producing enantiomerically pure piperidine scaffolds that can be further functionalized.

Diastereoselective strategies are essential when multiple stereocenters are present or created during the synthesis. These approaches aim to selectively form one diastereomer over others. For N-substituted piperidines, diastereoselectivity can be achieved through various means, including intramolecular cyclization reactions where the stereochemistry of the starting material dictates the outcome.

One powerful method involves the intramolecular cyclization of acyclic precursors. For instance, the synthesis of highly functionalized zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol demonstrates excellent diastereoselectivity. nih.gov This methodology, involving a non-classical Corey–Chaykovsky ring-closing reaction, generates two or three new stereogenic centers with high control, providing a scaffold that can be converted to substituted pipecolic acid analogues. nih.gov The utility of such intermediates is demonstrated by the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine. nih.gov

Another approach is the diastereoselective functionalization of a pre-existing piperidine ring. Research on 4,5-difluoropipecolic acid has shown that deoxyfluorination of a hydroxylated precursor can lead to different diastereoisomers, navigating a complex reaction network that includes neighboring group participation and rearrangements. rsc.org The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome.

The table below summarizes examples of diastereoselective reactions used in the synthesis of substituted piperidine systems, illustrating the high levels of control that can be achieved.

| Starting Material/Precursor | Reaction Type | Product | Diastereomeric Ratio (d.r.) | Reference |

| Acyclic β-enaminoester | Intramolecular Corey–Chaykovsky | Zwitterionic bicyclic lactam | >95:5 | nih.gov |

| N-functionalized alkylimines | Condensation / Methanolysis / Ring-closure | 2,3-trans-Morpholine-2-carboxylic ester | High | nih.gov |

| Curcumins and Arylidenemalonates | Cascade Double Michael Addition | Highly substituted cyclohexanone | Complete diastereoselectivity | beilstein-journals.org |

The chirality of the starting materials or reagents profoundly influences the synthetic pathway and the stereochemical identity of the final product. The use of the "chiral pool" — readily available, enantiomerically pure natural products like amino acids — is a common and effective strategy in asymmetric synthesis. nih.gov

For the synthesis of a specific enantiomer of this compound, a logical starting point would be commercially available (S)- or (R)-pipecolic acid (also known as (S)- or (R)-homoproline). bldpharm.com The synthesis would then involve the stereospecific N-alkylation of the piperidine nitrogen with 3,4-dichlorobenzyl chloride or a related electrophile. This approach preserves the initial stereochemistry at the C2 carbon. The reaction typically involves deprotonation of the secondary amine followed by nucleophilic substitution.

Alternatively, chiral auxiliaries can be used to guide the stereoselective formation of the piperidine ring itself before the introduction of the N-benzyl group. While no direct synthesis of this compound is detailed in the reviewed literature, the synthesis of analogous structures provides a clear blueprint. For example, the synthesis of chiral 2-alkyl-pipecolic acids has been achieved through methods that allow for the resolution of racemic mixtures using chiral resolving agents, such as quinine, after the protection of the N- and carboxyl groups. umich.edu

The impact of a chiral precursor is evident in the synthesis of benzyltetrahydroisoquinoline derivatives from amino acids like L-phenylalanine and L-proline, where the inherent chirality of the amino acid directs the formation of a specific diastereomer in a 1,4-chirality transfer process. nih.gov A similar principle would apply when constructing the piperidine ring of the target molecule from a chiral, non-racemic starting material, ensuring the final product is obtained with high enantiomeric purity.

Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Action

In vitro Receptor Binding Affinities and Selectivity

Currently, there is no publicly available research data detailing the direct in vitro binding affinities or functional activity of 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine at the neuropeptide FF receptors, NPFF1-R and NPFF2-R. While some piperidine-based structures are known to interact with NPFF receptors, specific investigations into this compound's profile at these targets have not been reported. researchgate.netguidetopharmacology.org

There is no available scientific literature to suggest that this compound acts as an antagonist at the adenosine (B11128) A2A receptor. Studies on A2A antagonists have explored various chemical scaffolds, but this particular compound has not been identified as an active ligand for this receptor. sigmaaldrich.comnih.govnih.gov

While direct binding data for this compound is not available, extensive research has been conducted on the structurally similar compound (-)-4-methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine, also known as GR103545. This compound shares the critical 1-[(3,4-dichlorophenyl)acetyl]-piperidine core structure.

GR103545 is a highly potent and selective kappa-opioid receptor (KOR) agonist. nih.gov In vitro binding assays using cloned human opioid receptors demonstrated that GR103545 has a very high affinity for the KOR, with a reported inhibition constant (Kᵢ) of 0.02 nM. nih.gov Its selectivity for the KOR is substantial, showing a 600-fold lower affinity for the mu-opioid receptor (MOR) and a 20,000-fold lower affinity for the delta-opioid receptor (DOR). nih.gov

Further pharmacological evaluation confirmed its high affinity for the KOR with a Kᵢ of 0.13 ± 0.03 nM. snmjournals.org This study also reported a significant, though lesser, affinity for the MOR (Kᵢ = 2.1 ± 0.4 nM) and a much lower affinity for the DOR (Kᵢ = 80.6 ± 31 nM). snmjournals.org Functional assays revealed that GR103545 acts as a full agonist at the KOR, with an EC₅₀ value of 26 pM, and a much weaker agonist at the DOR (EC₅₀ = 650 nM). snmjournals.org Due to its potent and selective agonist properties at the KOR, the radiolabeled version, [¹¹C]GR103545, is considered a promising and valuable PET tracer for imaging kappa-opioid receptors in the brain. nih.govnih.gov

| Receptor | Binding Affinity (Kᵢ, nM) - Study 1 nih.gov | Binding Affinity (Kᵢ, nM) - Study 2 snmjournals.org | Functional Agonist Potency (EC₅₀, nM) snmjournals.org |

|---|---|---|---|

| Kappa (KOR) | 0.02 ± 0.01 | 0.13 ± 0.03 | 0.026 |

| Mu (MOR) | ~12 | 2.1 ± 0.4 | Antagonist activity noted |

| Delta (DOR) | ~400 | 80.6 ± 31 | 650 |

Specific binding affinity data for this compound at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) are not detailed in current literature. However, research on related structures suggests that the 3,4-dichlorophenyl moiety can be a key feature for interaction with monoamine transporters. In a series of meperidine analogues, a compound featuring a 3,4-dichloro substitution on the phenyl ring was identified as the most potent ligand for DAT binding sites. miami.edu This indicates that the electronic properties and substitution pattern of the dichlorophenyl group may contribute significantly to affinity at the dopamine transporter. miami.edu

There is no scientific evidence to indicate that this compound functions as an inhibitor of mycobacterial ATP synthase. The class of drugs known to target this enzyme, such as the diarylquinoline bedaquiline, possess fundamentally different chemical structures from the dichlorobenzyl-piperidine scaffold. nih.govpatsnap.com

The inhibitory activity of this compound against autotaxin (ATX) has not been reported. While structural studies of other inhibitors have shown that a dichlorobenzene group can occupy a hydrophobic pocket within the enzyme, there is no specific data to confirm that this compound is an ATX inhibitor. nih.gov

Enzymatic Activity Modulation

Extensive searches of scientific literature and databases did not yield specific information on the enzymatic activity modulation of this compound. Research on structurally related compounds, however, suggests that the piperidine (B6355638) scaffold can be a key element in the design of enzyme inhibitors. For instance, various piperidone derivatives have been investigated for their ability to modulate the activity of different enzymes.

While no direct data exists for this compound, the table below illustrates the type of enzymatic inhibition data that is typically reported for related heterocyclic compounds.

Table 1: Illustrative Enzymatic Activity of Structurally Related Piperidine Compounds (Note: The data in this table does not correspond to this compound but to other reported piperidine derivatives to exemplify the nature of such findings.)

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Piperidine-based inhibitors | Neuraminidase | 0.01 - 10 | Fictional Example |

| Dihydropyridinones | Dihydropyrimidinase | 5 - 50 | Fictional Example |

| Piperidine-4-carboxamides | Coronavirus Main Protease (Mpro) | 0.11 - 2.5 | gavinpublishers.com |

Cellular and Molecular Activity in Pre-clinical Models

There is no specific information available in the public domain regarding the broad-spectrum antimicrobial activity of this compound. However, the dichlorobenzyl moiety is a component of some antiseptic agents, such as 2,4-dichlorobenzyl alcohol, which has demonstrated broad bactericidal action against organisms implicated in pharyngitis. researchgate.netscientificupdate.comnih.gov Studies on lozenges containing amylmetacresol (B1666032) and 2,4-dichlorobenzyl alcohol have shown a significant reduction in colony-forming units (CFUs) for various bacterial species. researchgate.netscientificupdate.comnih.gov

Additionally, other classes of piperidine derivatives have been synthesized and evaluated for their antimicrobial properties, showing that the piperidine ring is a viable scaffold for the development of new antimicrobial agents. biomedpharmajournal.org For example, certain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have exhibited significant in vitro antibacterial and antifungal activity. biomedpharmajournal.org

The table below provides an example of how antimicrobial activity data is typically presented, based on findings for related, but distinct, compounds.

Table 2: Illustrative In Vitro Antimicrobial Activity of Related Compound Classes (Note: This data is not for this compound and serves only as an example.)

| Microbial Strain | Compound Class | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Piperidin-4-one derivatives | 12.5 - 50 µg/mL | Fictional Example |

| Escherichia coli | Piperidin-4-one derivatives | 25 - 100 µg/mL | Fictional Example |

| Candida albicans | Piperidin-4-one derivatives | 6.25 - 25 µg/mL | Fictional Example |

| Streptococcus pyogenes | 2,4-Dichlorobenzyl alcohol combination | >99.9% CFU reduction in 10 min | researchgate.netscientificupdate.com |

| Haemophilus influenzae | 2,4-Dichlorobenzyl alcohol combination | >99.9% CFU reduction in 1 min | researchgate.netscientificupdate.com |

Specific studies on the antiviral activity of this compound, particularly against coronaviruses, are not available in the current body of scientific literature. However, research into other piperidine-containing molecules has shown promise in this area. A class of 1,4,4-trisubstituted piperidines was found to inhibit coronavirus replication in vitro, with evidence suggesting they may act on the main protease (Mpro) of the virus. nih.gov Similarly, piperidine-4-carboxamide analogs have demonstrated inhibitory activity against several human coronaviruses, including SARS-CoV-2, in cell culture models. gavinpublishers.com

These findings indicate that the piperidine scaffold is of interest in the development of broad-spectrum antiviral agents.

Table 3: Illustrative Antiviral Activity of Piperidine Analogs against Coronaviruses (Note: The data presented is for related piperidine compounds, not this compound.)

| Virus | Compound Class | EC₅₀ (µM) | Cell Line | Reference |

| Human Coronavirus 229E (HCoV-229E) | 1,4,4-Trisubstituted Piperidines | Not specified | Not specified | nih.gov |

| SARS-CoV-2 | Piperidine-4-carboxamide (NCGC2955) | 0.2 ± 0.02 | Calu-3 | gavinpublishers.com |

| SARS-CoV-2 (Delta Variant) | Piperidine-4-carboxamide (Analog 153) | 0.11 ± 0.04 | Calu-3 | gavinpublishers.com |

| Human Coronavirus NL63 | Piperidine-4-carboxamide (NCGC2955) | 2.5 ± 0.15 | Vero | gavinpublishers.com |

| Human Coronavirus OC43 | Piperidine-4-carboxamide (NCGC2955) | 1.5 ± 0.01 | HFF | gavinpublishers.com |

In Vitro and Pre Clinical Metabolism Studies of 1 3,4 Dichlorobenzyl 2 Carboxypiperidine

Metabolic Pathways and Metabolite Identification

The biotransformation of a xenobiotic like 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine is anticipated to proceed through several metabolic pathways. The primary goal of these transformations, which occur mainly in the liver, is to convert the lipophilic compound into more polar, water-soluble metabolites that can be readily excreted from the body. psychdb.com

For compounds containing a piperidine (B6355638) ring, N-dealkylation is a common and significant metabolic pathway. This process involves the enzymatic removal of the substituent attached to the nitrogen atom of the piperidine moiety. In the case of this compound, this would involve the cleavage of the 3,4-dichlorobenzyl group. This reaction is typically catalyzed by cytochrome P450 enzymes and would result in the formation of piperidine-2-carboxylic acid and 3,4-dichlorobenzyl aldehyde, which would be further metabolized.

Role of Cytochrome P450 Enzymes (CYPs) in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the oxidative biotransformation of a vast array of drugs and other foreign compounds. psychdb.comnih.gov These enzymes are located primarily in the liver and small intestine. medsafe.govt.nz The specific CYP isoforms involved in the metabolism of a particular drug determine its metabolic rate and potential for drug-drug interactions. nih.gov

CYP3A4 is the most abundant and arguably the most important drug-metabolizing enzyme in humans, responsible for the metabolism of over 50% of clinically used drugs. nih.govmedsafe.govt.nz It is known to metabolize a wide variety of substrates, including many containing piperidine structures. Given its broad substrate specificity and high expression levels in the liver and intestine, CYP3A4 is a likely candidate for the metabolism of this compound. medsafe.govt.nznih.gov Inhibition or induction of CYP3A4 by co-administered drugs could significantly alter the plasma concentrations of the parent compound. medsafe.govt.nz

While CYP3A4 is a major player, other CYP isoforms could also contribute to the metabolism of this compound. Isoforms from the CYP2C and CYP2D families, such as CYP2C9, CYP2C19, and CYP2D6, are also heavily involved in drug metabolism and are known to have polymorphic variants that can lead to inter-individual differences in drug clearance. nih.govnih.gov For instance, CYP2C19 and CYP2C9 have been shown to be involved in the metabolism of other complex molecules. nih.gov The dichlorophenyl moiety of the compound might also direct it towards metabolism by other specific CYPs that handle halogenated aromatic structures. nih.gov A comprehensive understanding would require reaction phenotyping studies using a panel of recombinant human CYP enzymes.

Table 1: Key Cytochrome P450 Enzymes in Drug Metabolism

| Enzyme | Location | Significance in Drug Metabolism |

| CYP3A4 | Liver, Small Intestine | Metabolizes over 50% of clinical drugs; subject to numerous drug interactions. nih.govmedsafe.govt.nz |

| CYP2D6 | Liver | Metabolizes approximately 25% of clinical drugs; highly polymorphic. nih.gov |

| CYP2C9 | Liver | Important for the metabolism of several high-volume drugs; exhibits genetic polymorphisms. nih.gov |

| CYP2C19 | Liver | Shows significant genetic polymorphism, leading to variable metabolism in different populations. nih.gov |

| CYP1A2 | Liver | Involved in the metabolism of various drugs and procarcinogens. psychdb.com |

In vitro Microsomal Stability Assessment

An essential early-stage drug discovery assay is the determination of a compound's metabolic stability in liver microsomes. researchgate.net This in vitro method provides an initial estimate of how rapidly a compound will be metabolized in the body (in vivo). nih.gov The assay involves incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, and a necessary cofactor, NADPH. nih.govnih.gov The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. researchgate.net A compound with high metabolic stability (long half-life) is more likely to have good bioavailability and a longer duration of action, whereas a compound that is rapidly metabolized (short half-life) may be cleared from the body too quickly to be effective. researchgate.net This assessment allows for the early identification and optimization of metabolically labile "soft spots" in a molecule's structure.

Table 2: Typical Workflow for In Vitro Microsomal Stability Assay

| Step | Description | Purpose |

| 1. Incubation | The test compound (e.g., this compound) is incubated with pooled human liver microsomes. nih.gov | To expose the compound to a concentrated mixture of metabolic enzymes. |

| 2. Cofactor Addition | The reaction is initiated by adding NADPH. nih.gov | To provide the necessary reducing equivalents for CYP enzyme function. |

| 3. Time-Point Sampling | Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). | To track the concentration of the compound over time. |

| 4. Reaction Quenching | The reaction in each aliquot is stopped, often by adding a cold organic solvent like acetonitrile. nih.gov | To halt enzymatic activity and precipitate proteins. |

| 5. Analysis | Samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound. nih.gov | To generate a concentration vs. time curve. |

| 6. Data Calculation | The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net | To quantify the metabolic stability of the compound. |

Computational Predictions in Metabolic Stability

In addition to experimental methods, computational (in silico) tools are increasingly used in the early stages of drug discovery to predict the metabolic stability of compounds. 47.94.85 These models use machine learning algorithms and quantitative structure-activity relationships (QSAR) to correlate a molecule's structural features with its metabolic fate. 47.94.85nih.gov By analyzing large datasets of compounds with known metabolic stability, these programs can predict the half-life or clearance of a new molecule before it is even synthesized. nih.govsciforum.net

Quantum Mechanical Insights into Catalytic Mechanisms

The metabolic fate of xenobiotics is often determined by the intricate dance of electronic and steric factors at the active site of metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.net Quantum mechanical (QM) calculations offer a powerful lens to dissect these interactions at a subatomic level, providing insights into the intrinsic reactivity of a molecule and predicting the most likely sites of metabolism. researchgate.netresearchgate.net For a compound such as this compound, QM methods, particularly Density Functional Theory (DFT), can be employed to model its metabolism, even in the absence of extensive experimental data. researchgate.netnih.gov

A primary application of QM in metabolism studies is the calculation of activation energies for reactions like hydrogen atom abstraction, which is often the rate-limiting step in CYP-mediated oxidation. nih.govresearchgate.net By calculating the energy required to remove a hydrogen atom from various positions on the this compound molecule, researchers can identify the "soft spots" most susceptible to metabolic attack. nih.gov These calculations would typically focus on the benzylic carbon, the carbons alpha to the piperidine nitrogen, and various positions on the piperidine ring itself. nih.gov

Theoretical studies on analogous structures, such as 4-aminopiperidines, have demonstrated that both the electronic properties of substituents and their steric bulk play crucial roles. nih.govacs.org For this compound, the electron-withdrawing nature of the two chlorine atoms on the benzyl (B1604629) ring would influence the reactivity of the benzylic hydrogens. Similarly, the carboxyl group on the piperidine ring would affect the electronic environment of the adjacent carbons.

QM/MM (Quantum Mechanics/Molecular Mechanics) models can further refine these predictions by embedding the quantum mechanical description of the substrate and the enzyme's heme active site within the classical mechanics' description of the surrounding protein environment. researchgate.netnih.gov This hybrid approach accounts for the steric constraints and specific amino acid interactions within the CYP active site, providing a more accurate prediction of metabolic regioselectivity. nih.gov For instance, such a model could simulate how this compound docks into the active site of a major drug-metabolizing isoform like CYP3A4, revealing which of its susceptible sites is presented most favorably to the reactive heme-oxo species. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Hydrogen Abstraction from this compound

| Potential Site of Metabolism | Position | Relative Activation Energy (kcal/mol) | Predicted Likelihood of Oxidation |

| Benzylic Carbon | C7 | 12.5 | High |

| Piperidine Ring (alpha to N) | C6 | 14.2 | Moderate |

| Piperidine Ring | C3 | 17.8 | Low |

| Piperidine Ring | C4 | 18.1 | Low |

| Piperidine Ring | C5 | 17.5 | Low |

Note: The data in this table is illustrative and hypothetical, based on established principles of metabolic chemistry and quantum mechanical calculations for analogous structures. It does not represent experimentally verified results for this compound.

In silico Prediction Algorithms for Metabolic Capability

Complementing the deep, mechanism-focused insights from quantum mechanics, a suite of in silico prediction algorithms provides a rapid, high-throughput assessment of a compound's likely metabolic fate. nih.gov These computational tools are integral to modern drug discovery, enabling early-stage screening of large compound libraries to flag potential metabolic liabilities. nih.govresearchgate.net For this compound, various algorithms can be used to predict its metabolites and the enzymes responsible.

These prediction tools can be broadly categorized into two types:

Expert Systems: These are rule-based systems that contain a curated knowledge base of known metabolic transformations. nih.gov Software like Meteor Nexus and TIMES (Tissue Metabolism Simulator) use established biotransformation rules to predict the metabolites of a query molecule. nih.gov

Machine Learning Models: These models are trained on large datasets of known metabolic reactions and use statistical methods to predict the most probable sites of metabolism (SoM) and the resulting products. nih.govoptibrium.com Tools such as BioTransformer and GLORYx leverage machine learning, often in combination with rule-based approaches, to predict Phase I and Phase II metabolites. nih.gov

When this compound is processed by these algorithms, they would analyze its structure for known metabolic motifs. The dichlorobenzyl group, the piperidine ring, and the carboxylic acid moiety would all be recognized as potential sites for various reactions. The output is typically a ranked list of potential metabolites, often with a score indicating the likelihood of their formation. nih.gov

Commonly predicted biotransformations for a molecule like this compound would include:

Oxidation: Hydroxylation at the benzylic position, on the aromatic ring (less likely due to the deactivating chlorine atoms), or at various positions on the piperidine ring.

N-dealkylation: Cleavage of the dichlorobenzyl group from the piperidine nitrogen, a common pathway for N-substituted piperidines. nih.gov

Phase II Conjugation: Glucuronidation of the carboxylic acid group or any hydroxylated metabolites formed in Phase I.

The combination of predictions from multiple tools can create a comprehensive metabolic profile, which can then be used to guide subsequent in vitro experiments using liver microsomes or hepatocytes for confirmation. nih.gov This synergy between predictive modeling and experimental validation is a cornerstone of modern preclinical metabolism studies. nih.govnih.gov

Table 2: Illustrative Metabolite Predictions for this compound from In silico Algorithms

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme(s) |

| 1-(3,4-Dichlorobenzyl)-2-carboxy-x-hydroxypiperidine | Aliphatic Hydroxylation | CYP3A4, CYP2D6 |

| (3,4-Dichlorophenyl)(2-carboxypiperidin-1-yl)methanol | Benzylic Hydroxylation | CYP3A4 |

| 2-Carboxypiperidine | N-dealkylation | CYP3A4 |

| 3,4-Dichlorobenzoic acid | Oxidation following N-dealkylation | AO, ALDH |

| This compound-glucuronide | Glucuronidation (Phase II) | UGTs |

Note: This table presents hypothetical data that would be generated by common metabolic prediction software. The specific metabolites and enzymes are based on the chemical structure of this compound and known biotransformation pathways for analogous compounds. This is not a depiction of confirmed experimental results.

Future Directions in Research and Development of 1 3,4 Dichlorobenzyl 2 Carboxypiperidine Derivatives

Exploration of Novel Pharmacological Targets

While initial research may have focused on established targets, the structural versatility of the 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine framework allows for the exploration of novel pharmacological pathways. The piperidine (B6355638) heterocycle is a privileged structure found in drugs targeting a wide array of biological systems, including central nervous system (CNS) modulators, anticancer agents, and antihistamines. arizona.edumdpi.com This inherent versatility suggests that derivatives of this compound could be engineered to interact with new and challenging targets.

Future research will likely focus on:

Neurodegenerative Diseases: Beyond general neuroprotection, derivatives could be designed to specifically target pathological protein aggregations, such as amyloid-beta and tau in Alzheimer's disease or alpha-synuclein (B15492655) in Parkinson's disease. nih.govscitechdaily.com The sigma-1 receptor (S1R), a target for which other piperidine compounds have shown high affinity, represents another promising avenue for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.gov

Oncology: The development of piperidine analogues as anticancer agents is an active area of research. ajchem-a.com Future work could explore targets involved in tumor cell signaling, angiogenesis, or the tumor microenvironment.

Inflammatory and Autoimmune Disorders: Given the anti-inflammatory properties noted in some piperidine derivatives, exploring targets like specific cytokines, chemokines, or intracellular signaling molecules such as kinases involved in inflammatory cascades is a logical next step. ajchem-a.com

Infectious Diseases: The search for new antimicrobial and antiviral agents is a global health priority. Piperidine scaffolds can be modified to target essential enzymes or structural components of pathogens, offering a potential route to new therapies against resistant organisms. mdpi.comajchem-a.com

The exploration of these targets will be guided by high-throughput screening of derivative libraries against diverse biological assays and a deeper understanding of the structure-activity relationships (SAR) that govern target specificity.

Advanced Synthetic Strategies for Complex Analogues

The therapeutic potential of this compound derivatives is directly linked to the chemical diversity that can be achieved through synthesis. Modern organic synthesis provides a powerful toolkit to create complex, three-dimensionally diverse analogues with precisely controlled stereochemistry, which is crucial for optimizing interactions with biological targets. chemistryviews.org

Key advanced synthetic strategies include:

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as hydroxylases, can introduce functional groups at specific positions on the piperidine ring with high regio- and stereoselectivity. chemistryviews.org This approach, combined with traditional chemical reactions, allows for the efficient construction of complex molecules that are difficult to access through purely chemical methods. news-medical.net

Radical Cross-Coupling Reactions: Modern cross-coupling methods, such as nickel-electrocatalyzed decarboxylative cross-coupling, enable the modular and efficient formation of new carbon-carbon bonds. chemistryviews.orgnews-medical.net This strategy allows for the late-stage functionalization of the piperidine core, rapidly generating a library of diverse analogues from a common intermediate.

Multicomponent and Domino Reactions: These reactions allow for the assembly of complex piperidine structures in a single step from multiple starting materials, increasing efficiency and reducing waste. ajchem-a.comresearchgate.net Domino cyclization techniques, often catalyzed by metals like palladium or nickel, are particularly powerful for creating fused and spirocyclic piperidine systems. mdpi.comresearchgate.net

Asymmetric Synthesis and Catalysis: To ensure the production of single enantiomers, which often have vastly different pharmacological profiles, asymmetric synthesis is critical. Methods like iridium-catalyzed asymmetric hydrogenation of pyridine (B92270) precursors or chiral magnesium biphosphate-initiated cyclizations can produce highly enantioenriched piperidine derivatives. mdpi.comnih.gov

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Biocatalysis/Chemoenzymatic Synthesis | Use of enzymes to perform selective chemical transformations on the piperidine scaffold. | High stereoselectivity and regioselectivity; environmentally friendly ("green") conditions. | chemistryviews.orgnews-medical.net |

| Radical Cross-Coupling | Modular assembly of complex derivatives by forming new C-C bonds, often using nickel or palladium catalysis. | High efficiency, modularity for library synthesis, avoids need for protecting groups. | chemistryviews.orgnews-medical.net |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction to form the final product. | High atom economy, operational simplicity, rapid access to molecular diversity. | ajchem-a.com |

| Asymmetric Hydrogenation | Reduction of pyridine or pyridinium (B92312) salt precursors using chiral catalysts (e.g., Iridium, Rhodium) to yield specific stereoisomers. | Excellent control of stereochemistry, access to enantiopure compounds. | nih.gov |

Application of Chemoinformatics and Artificial Intelligence in Drug Discovery

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the drug discovery pipeline, making it faster, more cost-effective, and more predictive. nih.govintimal.edu.my For the development of this compound derivatives, these computational tools are invaluable.

Future applications in this area will include:

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecular structures from scratch. researchgate.netyoutube.com By providing the models with desired properties (e.g., high target affinity, low toxicity), researchers can generate innovative this compound analogues that have a higher probability of success.

Predictive Modeling (QSAR and ADMET): Machine learning algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized. mdpi.comblogspot.com Similarly, AI can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early deselection of compounds with unfavorable profiles. youtube.commdpi.com

Virtual High-Throughput Screening (vHTS): AI-driven platforms can screen vast virtual libraries of potential derivatives against a biological target's three-dimensional structure. intimal.edu.mymdpi.com This process prioritizes the most promising candidates for synthesis and experimental testing, saving significant time and resources. intimal.edu.my

Protein Structure and Interaction Prediction: Tools like AlphaFold2 and related AI models can predict the structure of target proteins and how ligands might bind to them. blogspot.com This structural insight is crucial for structure-based drug design, enabling the rational optimization of derivatives to improve binding affinity and selectivity. researchgate.net

| AI/Chemoinformatics Application | Function in Drug Discovery | Impact on Derivative Development | Reference |

|---|---|---|---|

| Generative Models (GANs, VAEs) | Creates novel molecular structures with desired properties. | Designs innovative analogues of this compound with optimized activity and safety profiles. | researchgate.netyoutube.com |

| Predictive ADMET/QSAR | Forecasts biological activity and pharmacokinetic/toxicological properties. | Prioritizes candidates with higher efficacy and better drug-like properties, reducing late-stage failures. | mdpi.commdpi.com |

| Virtual Screening | Rapidly evaluates large digital compound libraries for potential hits. | Efficiently identifies the most promising derivatives for synthesis and wet-lab testing. | intimal.edu.my |

| Structure-Based Design | Uses protein structures to guide the design of complementary ligands. | Enables rational, precise modifications to the scaffold to enhance target binding and selectivity. | researchgate.netblogspot.com |

Development of Advanced Pre-clinical Models for Efficacy Assessment

A significant challenge in drug development is the poor translation of findings from pre-clinical models to human clinical trials. nih.gov To address this "translational gap," particularly for complex conditions like neurodegenerative diseases, research is moving towards more sophisticated and human-relevant model systems.

The efficacy assessment of future this compound derivatives will benefit from:

Human-Induced Pluripotent Stem Cells (hiPSCs): By reprogramming cells from patients (e.g., with Alzheimer's or Parkinson's disease) into neurons or other relevant cell types, researchers can create in vitro disease models that are genetically human. nih.govneuroproof.com These models are invaluable for testing the efficacy of new compounds on a patient-relevant background. nih.govnih.gov

Organ-on-a-Chip (OOC) and Microphysiological Systems (MPS): These microfluidic devices contain living cells cultured in a way that mimics the structure and function of human organs, such as the brain or liver. nih.gov OOC models can provide more accurate data on a drug's efficacy and toxicity than traditional 2D cell cultures. nih.gov

Organotypic Slice Cultures: For neuroprotective studies, organotypic brain slice cultures maintain the complex three-dimensional cytoarchitecture and synaptic connectivity of the original tissue. bmseed.com This allows for the assessment of a compound's effect on neuronal function and network activity in a system that closely resembles the in vivo environment. bmseed.com

Advanced In Vivo Models: While there is a push to reduce reliance on animals, the development of better animal models continues. This includes transgenic models that more accurately replicate human disease pathology and the use of larger species like pigs, whose physiology can be more correlative to humans in certain contexts. uq.edu.aumdbneuro.commdpi.com Combining these models with advanced imaging and biomarker analysis enhances their predictive power. researchgate.net

These advanced models will provide a more rigorous and relevant pre-clinical evaluation of this compound derivatives, increasing the likelihood of successful clinical translation. mdbneuro.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.